2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Overview

Description

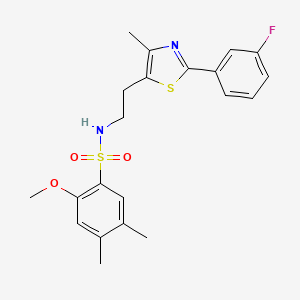

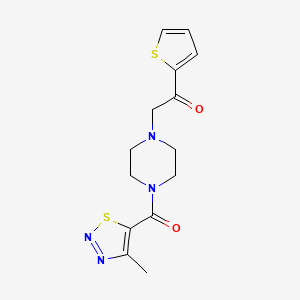

Fluorescein (acid form) is a xanthene dye that is highly fluorescent and commonly used as a fluorescent tracer. It has a role as a radioopaque medium and a fluorescent dye. It is a xanthene dye, a member of benzoic acids, a hydroxy monocarboxylic acid, a cyclic ketone, a member of phenols and an organic heterotricyclic compound.

A phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium such as the aqueous humor.

Scientific Research Applications

Novel Fluorescence Probes

Fluorescein derivatives have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS). These probes can differentiate between highly reactive oxygen species (hROS) and other ROS, providing tools for studying their roles in biological and chemical applications (Setsukinai et al., 2003).

Corrosion Inhibition

Fluorescein derivatives, specifically methyl and ethyl esters, have been synthesized and demonstrated to act as effective corrosion inhibitors for mild steel in acidic environments. These compounds protect the steel surface by adsorption (Arrousse et al., 2021).

Cysteine Detection

A hybrid xanthene-based sensor has been designed for detecting cysteine, showcasing the ability of fluorescein derivatives to serve as selective colorimetric sensors. This sensor displays a color change observable by the naked eye, offering potential applications in living tissue analysis (Peng et al., 2020).

Zinc Sensing

Fluorescein-based dyes have been used for sensing biological Zn(II). These compounds exhibit low background fluorescence and become highly emissive upon Zn(II) coordination, making them suitable for in vivo studies (Nolan et al., 2005).

Cellular Imaging

Fluorescein has been synthesized within zeolite-Y pores, creating fluorescence-labeled nanoparticles that are significantly photostable. These nanoparticles are useful for cellular imaging applications, such as confocal fluorescence microscopy (Chrétien et al., 2004).

Reaction with Radical Pairs

Fluorescein derivatives have been studied for their reaction with radical pairs like NO2* and CO3*- in the context of peroxynitrite detection. This research provides insights into the fluorogenic indicator's reaction mechanism, useful in both in vivo and in vitro applications (Mak et al., 2007).

Fluorescence Probe Design

Studies on fluorescein derivatives have led to strategies for the rational design of functional fluorescence probes, which can detect specific biomolecules. This approach has been used to develop highly sensitive probes for singlet oxygen (Tanaka et al., 2001).

Synthesis and DNA Binding

Research has been conducted on the synthesis of Ru(II) complexes with fluorescein derivatives and their DNA binding capabilities. This work contributes to understanding the interaction of these complexes with biological molecules (Chitrapriya et al., 2011).

Photostability Studies

Fluorescein derivatives have been analyzed for their photostability, which is crucial for applications in fluorescence imaging and sensing. These studies provide insights into the behavior of these dyes under different conditions (Fahmy et al., 2017).

Properties

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGGGCXBWXHKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031482 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-45-6 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)

![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)

![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)